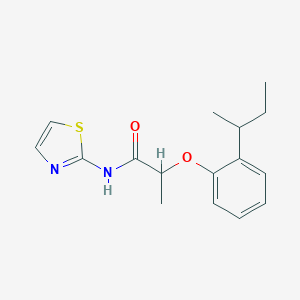

3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide, also known as TPNPB, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. TPNPB is a selective agonist of the retinoic acid receptor-related orphan receptor alpha (RORα), which plays a crucial role in the regulation of circadian rhythms and immune system function. In

Wirkmechanismus

3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide is a selective agonist of RORα, which is a nuclear receptor that regulates the expression of genes involved in circadian rhythms and immune system function. 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide binds to the ligand-binding domain of RORα and induces a conformational change that allows it to interact with coactivators and initiate downstream signaling pathways. This leads to the modulation of gene expression and the regulation of circadian rhythms and immune system function.

Biochemical and Physiological Effects:

3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has been shown to modulate circadian rhythms and immune system function by regulating the expression of genes involved in these processes. 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in these animal models.

Vorteile Und Einschränkungen Für Laborexperimente

3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has several advantages for lab experiments, including its selectivity for RORα and its ability to modulate circadian rhythms and immune system function. However, 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide also has some limitations, including its relatively low potency and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide, including the development of more potent and selective RORα agonists, the investigation of the role of RORα in other physiological processes, and the development of 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide-based therapies for neurodegenerative diseases. Additionally, further research is needed to investigate the potential off-target effects of 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide and to develop strategies to mitigate these effects.

Conclusion:

In conclusion, 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide is a selective agonist of RORα, which plays a crucial role in the regulation of circadian rhythms and immune system function. 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has been shown to modulate these processes by regulating the expression of genes involved in them. 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide, including the development of more potent and selective RORα agonists and the investigation of the role of RORα in other physiological processes.

Synthesemethoden

The synthesis of 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide involves several steps, starting with the reaction of 3-propoxyaniline with 3,4,5-trimethoxybenzoyl chloride to form 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. RORα is a nuclear receptor that plays a crucial role in the regulation of circadian rhythms and immune system function. 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has been shown to activate RORα and regulate its downstream signaling pathways, leading to the modulation of circadian rhythms and immune system function. 3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname |

3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide |

|---|---|

Molekularformel |

C19H23NO5 |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

3,4,5-trimethoxy-N-(3-propoxyphenyl)benzamide |

InChI |

InChI=1S/C19H23NO5/c1-5-9-25-15-8-6-7-14(12-15)20-19(21)13-10-16(22-2)18(24-4)17(11-13)23-3/h6-8,10-12H,5,9H2,1-4H3,(H,20,21) |

InChI-Schlüssel |

OPSSBOZNACONIY-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Kanonische SMILES |

CCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267085.png)

![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)

![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)

![N-(2-methoxyethyl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267090.png)

![N-butyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267091.png)

![N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267092.png)

![N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B267093.png)

![N-{4-[(butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267095.png)

![N-butyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B267097.png)

![2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267099.png)

![2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid](/img/structure/B267104.png)

![2-{[3-(Isopentyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267106.png)